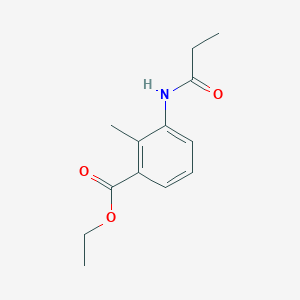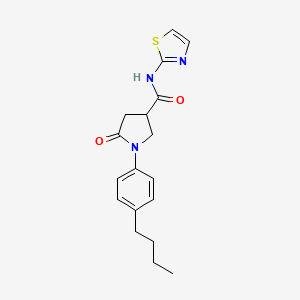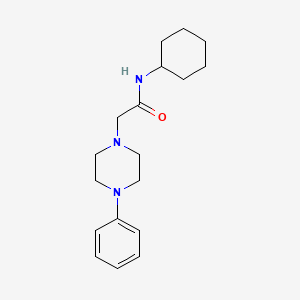![molecular formula C18H18ClN5O B5341432 1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5341432.png)
1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as CPP or CPP-115 and has been studied extensively for its role in the treatment of various neurological disorders.
Mecanismo De Acción
CPP-115 is a selective and potent inhibitor of GABA transaminase. It binds to the active site of the enzyme and prevents it from breaking down GABA. This leads to an increase in the levels of GABA in the brain, which can have a calming effect on the nervous system. The mechanism of action of CPP-115 is similar to that of the drug vigabatrin, which is also used in the treatment of epilepsy.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and a reduction in the symptoms of neurological disorders. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. However, further studies are needed to understand the full range of biochemical and physiological effects of CPP-115.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the effects of GABA on neuronal excitability, as well as its potential therapeutic applications in the treatment of neurological disorders. However, the use of CPP-115 in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the potential therapeutic applications of CPP-115 in the treatment of addiction and anxiety. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of CPP-115, as well as its potential side effects and toxicity.
Métodos De Síntesis
CPP-115 can be synthesized by reacting 1-benzylpiperidin-3-ol with 4-chloro-3-nitrobenzoyl chloride, followed by reduction with iron powder and acetic acid. The resulting compound is then reacted with 4-phenyl-1H-pyrazole-5-carboxylic acid hydrazide to yield CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting the breakdown of GABA, CPP-115 increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in the symptoms of neurological disorders.
Propiedades
IUPAC Name |
(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-10-21-23-17(15)18(25)24-8-4-7-13(11-24)16-14(9-20-22-16)12-5-2-1-3-6-12/h1-3,5-6,9-10,13H,4,7-8,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERGQTVCUXWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NN2)Cl)C3=C(C=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5341356.png)

![2-methyl-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341365.png)
![2-[3-(2-aminoethyl)-1-piperidinyl]-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride](/img/structure/B5341368.png)
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5341372.png)
![4-(2-fluorophenoxy)-1-[3-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5341376.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341384.png)
![(4S)-N-methyl-4-(4-{[methyl(3-methyl-2-butenoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5341386.png)

![N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5341394.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5341398.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5341408.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5341427.png)